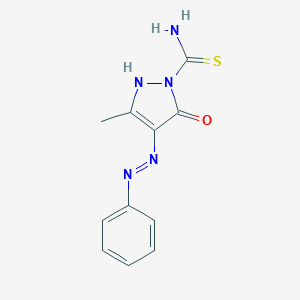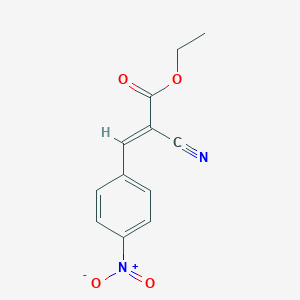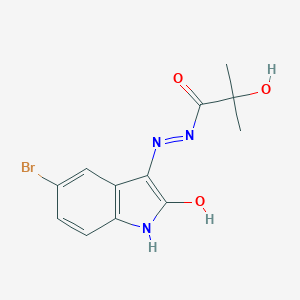
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as MTMEA, is a compound that has been of interest in scientific research due to its potential therapeutic applications. This compound belongs to the thiazole class of compounds and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that play a role in regulating mood and emotion.
Biochemical and Physiological Effects:
In addition to its antidepressant and anxiolytic effects, 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to exhibit other biochemical and physiological effects. For example, it has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress. 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has also been found to exhibit anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research studies. However, one limitation is that there is limited information available on its toxicity and safety profile, which may limit its use in certain types of studies.
Zukünftige Richtungen
There are many potential future directions for research on 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is in the development of new antidepressant and anxiolytic drugs based on the structure of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. Another area of interest is in the investigation of its potential therapeutic applications in other areas, such as in the treatment of oxidative stress-related diseases or inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its potential side effects and toxicities.
Synthesemethoden
The synthesis of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 4-methylphenyl isothiocyanate with 2-amino-3-methyl-1,3-thiazoline in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out at room temperature and yields 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine as a white crystalline powder with a melting point of 120-122°C.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been the subject of various scientific research studies due to its potential therapeutic applications. One such application is in the treatment of depression and anxiety disorders. 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to exhibit antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in this area.
Eigenschaften
IUPAC Name |
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-3-5-10(6-4-8)13-11-12-7-9(2)14-11/h3-6,9H,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUFMHJLUCTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide](/img/structure/B512271.png)
![N'-[4-(dimethylamino)benzylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B512272.png)
![4-[(2-hydroxy-1-naphthyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B512283.png)
![5-methyl-2-phenyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512287.png)
![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512288.png)



![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512314.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B512317.png)

![1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methylbenzene](/img/structure/B512320.png)
![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B512322.png)
